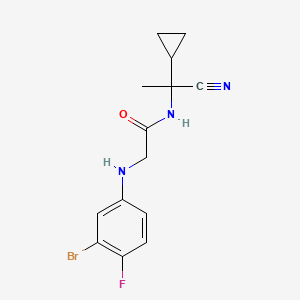
2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound that belongs to the class of anilides. These compounds are characterized by the presence of an aniline group attached to an acetamide moiety. The compound’s structure includes a bromo and fluoro substituent on the aniline ring, a cyano group, and a cyclopropyl group attached to the acetamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the following steps:
Nitration and Halogenation: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the bromo and fluoro substituents.
Reduction: The nitro group is reduced to an amino group.
Acylation: The amino group is then acylated with an appropriate acyl chloride to form the acetamide.
Cyclopropylation: The acetamide is further reacted with a cyclopropylating agent to introduce the cyclopropyl group.
Cyanation: Finally, the cyano group is introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products include substituted anilines with different functional groups replacing the bromo or fluoro substituents.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The cyano and cyclopropyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylmethyl)acetamide
Uniqueness
- Substituent Effects : The presence of both bromo and fluoro substituents provides unique electronic and steric properties.
- Cyclopropyl Group : The cyclopropyl group enhances the compound’s stability and binding affinity.
Properties
IUPAC Name |
2-(3-bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-14(8-17,9-2-3-9)19-13(20)7-18-10-4-5-12(16)11(15)6-10/h4-6,9,18H,2-3,7H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQHVDNJMYKJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
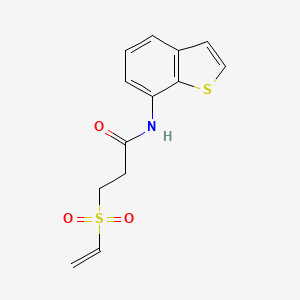
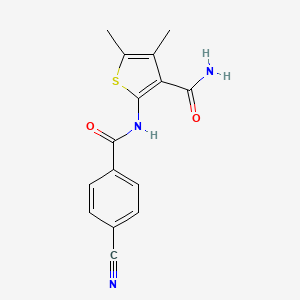
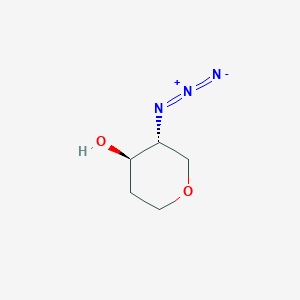
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)
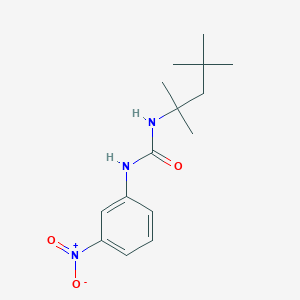
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)
![N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371909.png)
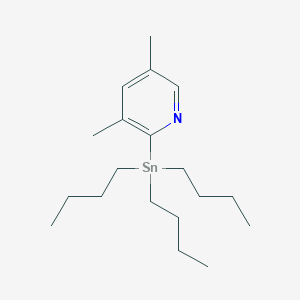
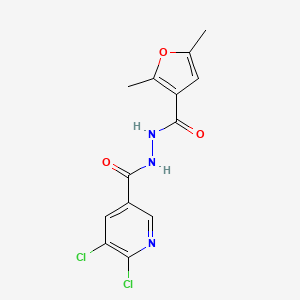
![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)
